Lipophilicity Shift Versus the 4-Methylquinazolin-8-ol Parent Scaffold (XLogP3‑AA)
6-Bromo-4-methylquinazolin-8-ol exhibits a computed XLogP3‑AA of 2.3, which is estimated to be >1.0 log unit higher than the non‑brominated parent 4‑methylquinazolin‑8‑ol; this increase in lipophilicity directly impacts passive membrane permeability and protein‑binding propensity . The brominated analogue therefore provides a markedly different absorption, distribution, metabolism, and excretion (ADME) starting point relative to the parent scaffold.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.3 (computed, PubChem) |
| Comparator Or Baseline | 4-Methylquinazolin-8-ol; XLogP3‑AA estimated ≈ 1.2 (based on C9H8N2O, no halogen) |
| Quantified Difference | Δ ≈ +1.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The >1‑unit logP difference enables researchers to select the brominated building block when higher membrane solubility or target‑binding lipophilicity is required, without resorting to a completely different chemotype.
- [1] PubChem CID 135197564. 6-Bromo-4-methylquinazolin-8-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135197564 View Source
